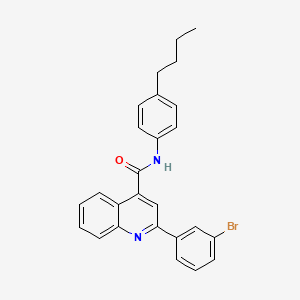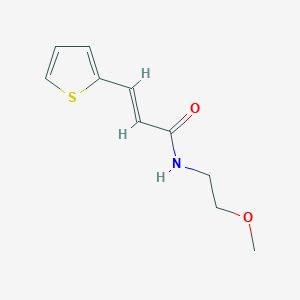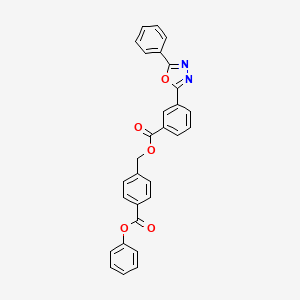![molecular formula C21H21N3O2S B4757816 N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B4757816.png)
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide
説明
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide (abbreviated as TXN-IP) is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. TXN-IP belongs to the class of xanthene derivatives, which are known for their fluorescent properties. The compound has been synthesized using various methods, and its mechanism of action and effects on biological systems have been studied extensively.
作用機序
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide works by binding to specific targets in biological systems and emitting fluorescence when excited by light of a specific wavelength. The binding of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide to its target can be reversible or irreversible, depending on the nature of the target and the conditions of the experiment. The fluorescent properties of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide make it a useful tool for studying the behavior of biological systems in real-time.
Biochemical and physiological effects:
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide has been shown to have various biochemical and physiological effects on biological systems. The compound has been used to study the activity of enzymes such as proteases and phosphatases, as well as the behavior of lipids in biological membranes. N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide has also been used to study the localization of proteins in living cells and the regulation of cell signaling pathways.
実験室実験の利点と制限
One of the main advantages of using N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide in lab experiments is its fluorescent properties, which allow for real-time monitoring of biological processes. The compound is also relatively easy to synthesize and has a high degree of stability under various experimental conditions. However, one limitation of using N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide is that it may interfere with the activity of the biological system being studied, which can lead to inaccurate results. Additionally, the compound may not be suitable for use in certain experimental systems due to its specific binding properties.
将来の方向性
There are many potential future directions for research involving N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide. One area of interest is the development of new synthetic methods for the compound that improve its yield and purity. Another area of interest is the development of new applications for N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide in biological research, such as the study of protein-protein interactions in disease states. Additionally, the use of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide in combination with other fluorescent probes may provide new insights into the behavior of biological systems.
科学的研究の応用
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide has been used extensively in biochemical and physiological research due to its fluorescent properties. The compound can be used as a fluorescent probe to study various biological processes such as protein-protein interactions, enzyme activity, and cell signaling. N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide has also been used to study the behavior of lipids in biological membranes and the localization of proteins in living cells.
特性
IUPAC Name |
N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-3-13(4-2)20-23-24-21(27-20)22-19(25)18-14-9-5-7-11-16(14)26-17-12-8-6-10-15(17)18/h5-13,18H,3-4H2,1-2H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBAFMRKYYTXGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-[({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4757756.png)
![7-(1,3-benzothiazol-2-ylamino)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4757764.png)
![1-(2-furylmethyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4757774.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide](/img/structure/B4757777.png)
![2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(3-nitrophenyl)acetamide](/img/structure/B4757783.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4757793.png)
![6-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4757800.png)
![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4757807.png)
![3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[(2,5-dimethylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4757813.png)
![N-(3-chloro-4-fluorophenyl)-N'-[7-(4-methyl-1-piperazinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4757821.png)

![N-(3,5-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4757832.png)

